molecular formula C11H21NO2 B2563806 Tert-butyl 5,5-dimethylpyrrolidine-2-carboxylate CAS No. 2248266-37-5

Tert-butyl 5,5-dimethylpyrrolidine-2-carboxylate

Cat. No.: B2563806
CAS No.: 2248266-37-5
M. Wt: 199.294
InChI Key: WXNKCQWVAGKFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5,5-dimethylpyrrolidine-2-carboxylate is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The tert-butyl group and the dimethyl substitution on the pyrrolidine ring provide steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5,5-dimethylpyrrolidine-2-carboxylate typically involves the reaction of tert-butylamine with 5,5-dimethylpyrrolidine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5,5-dimethylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl 5,5-dimethylpyrrolidine-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5,5-dimethylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The steric hindrance provided by the tert-butyl and dimethyl groups can influence the binding affinity and selectivity of the compound towards its targets. This can modulate the activity of the target proteins and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5,5-dimethylpyrrolidine-2-carboxylate is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

tert-butyl 5,5-dimethylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)8-6-7-11(4,5)12-8/h8,12H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNKCQWVAGKFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N1)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.